Cyanine2 Succinimidyl Ester, commonly referred to as CY2-SE, is a fluorescent dye primarily utilized for labeling amino groups in various biological molecules, including oligonucleotides, peptides, and proteins. This compound is characterized by its specific excitation and emission wavelengths, making it suitable for a variety of fluorescence-based applications. The molecular formula of CY2-SE is with a molecular weight of 643.47 g/mol. It is recognized for its effectiveness in research settings, particularly in studies involving protein interactions and dynamics.
CY2-SE is classified as an amine-reactive fluorescent probe. It is synthesized from the parent cyanine dye structure, which is known for its strong fluorescence properties. The compound's IUPAC name is N-hydroxysuccinimidyl ester of Cyanine2, and it is commonly available from various chemical suppliers for research purposes. Its CAS number is 186205-33-4, ensuring that it can be accurately identified in chemical databases.
The synthesis of CY2-SE typically involves the reaction of Cyanine2 with N-hydroxysuccinimide (NHS) in a controlled environment to form the succinimidyl ester derivative. This method allows for the selective labeling of amino groups in target molecules.
The molecular structure of CY2-SE features a central cyanine backbone with a succinimidyl ester functional group that enhances its reactivity towards amino groups. This structure allows the dye to form stable conjugates with proteins and other biomolecules.
CY2-SE undergoes nucleophilic substitution reactions with primary amines present in proteins or peptides. The succinimidyl group reacts with the amino group to form a stable amide bond.
The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the succinimidyl ester, leading to the formation of an amide bond while releasing NHS as a byproduct. This covalent attachment allows for effective fluorescence tagging of biomolecules.
CY2-SE has significant applications in scientific research:
Cyanine dye NHS esters like CY2-SE (iodine) are synthesized through multistep organic reactions that confer amine reactivity. The core structure features a Cyanine2 fluorophore—a polymethine bridge connecting two nitrogen-containing heterocycles—with an iodine counterion enhancing photostability. The critical N-hydroxysuccinimide (NHS) ester group is introduced via carbodiimide-mediated activation of the dye’s carboxylate moiety. This forms a reactive acyl intermediate that couples with NHS, yielding the succinimidyl ester (Fig. 1). Key characteristics include:
The iodine atom within the structure red-shifts absorption/emission profiles while improving quantum yield. Purification (>98%) typically involves silica chromatography or recrystallization to eliminate non-esterified dye impurities that compromise labeling efficiency [1].
CY2-SE’s NHS ester group enables rapid, site-specific conjugation to primary amines (ε-amino groups of lysines or N-termini) in biomolecules. Three functionalization approaches are employed:
Table 1: Functionalization Approaches for CY2-SE
Target System | Required Modifier | Conjugation Site | Yield Range |
---|---|---|---|
Oligonucleotides | C3/C6/C12 amino modifiers | 5′/3′/internal | 2–225 nmol* |
Peptides | Aminohexanoyl (Ahx) spacer | N-/C-terminus | Variable |
Proteins/Antibodies | Native lysines | Surface residues | >90% |
*Yield depends on oligo synthesis scale [3] [5]
For oligonucleotides, an amino modifier (e.g., C6-amino-dT) must be incorporated during synthesis. Post-synthesis, CY2-SE reacts with this amine in anhydrous DMSO at pH 8.5. Peptides require an aminohexanoyl (Ahx) spacer at termini to prevent fluorophore-induced steric hindrance or Edman degradation during synthesis [5]. Direct protein labeling exploits endogenous lysines, but spacer arms (e.g., PEG) can be added to minimize activity loss in sensitive proteins [1].
Successful CY2-SE conjugation hinges on stringent reaction parameter control:
Table 2: Conjugation Optimization Parameters
Parameter | Optimal Range | Impact of Deviation |
---|---|---|
Reaction pH | 8.0–9.0 | <8.0: Reduced amine reactivity |
Protein concentration | 2–10 mg/mL | <2 mg/mL: Hydrolysis dominates |
Dye:protein ratio | 8:1–12:1 | >15:1: Precipitation risk |
Reaction time | 60–90 min | <30 min: Incomplete conjugation |
Post-conjugation, purification via size-exclusion chromatography (e.g., Sephadex G-25) removes unconjugated dye. For antibodies, a degree-of-labeling (DOL) of 3–6 CY2 molecules per IgG maintains function while ensuring detectability [1].
Characterization and Spectral Properties of CY2-SE
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